molecular formula C17H20N2O3 B11926848 tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate

tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate

Katalognummer: B11926848
Molekulargewicht: 300.35 g/mol
InChI-Schlüssel: HPOVXLSNJDWKNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate is an organic compound with the molecular formula C17H20N2O3 It is a derivative of pyridine and is characterized by the presence of a benzyloxy group at the 3-position and a tert-butyl carbamate group at the 2-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate typically involves the protection of the amino group on the pyridine ring with a tert-butyl carbamate group. One common method involves the reaction of 3-(benzyloxy)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The tert-butyl carbamate group can provide stability and improve the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Similar in structure but with a cyano group instead of a benzyloxy group.

    tert-Butyl (3-(methoxy)pyridin-2-yl)carbamate: Similar but with a methoxy group instead of a benzyloxy group.

Uniqueness

tert-Butyl (3-(benzyloxy)pyridin-2-yl)carbamate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The benzyloxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Eigenschaften

Molekularformel

C17H20N2O3

Molekulargewicht

300.35 g/mol

IUPAC-Name

tert-butyl N-(3-phenylmethoxypyridin-2-yl)carbamate

InChI

InChI=1S/C17H20N2O3/c1-17(2,3)22-16(20)19-15-14(10-7-11-18-15)21-12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,18,19,20)

InChI-Schlüssel

HPOVXLSNJDWKNZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.